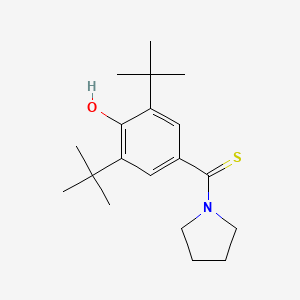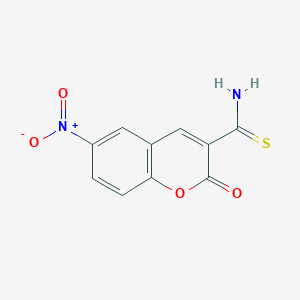
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, also known as 25I-NBOMe, is a synthetic hallucinogen that belongs to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. 25I-NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the hallucinogenic effects of the drug. In recent years, 25I-NBOMe has gained popularity as a recreational drug, leading to concerns about its safety and potential for abuse.
作用机制
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine acts as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. When (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine binds to the receptor, it alters the activity of neurons in the brain, leading to the hallucinogenic effects of the drug. The exact mechanism of action of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is not fully understood, but it is thought to involve changes in the levels of neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine are not well understood, but studies have suggested that the drug may have a range of effects on the brain and body. These include changes in perception, mood, and cognition, as well as alterations in heart rate, blood pressure, and body temperature. Some users have reported experiencing intense hallucinations, paranoia, and anxiety after taking the drug.
实验室实验的优点和局限性
One advantage of using (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is its high affinity for the 5-HT2A receptor. This makes it a useful tool for studying the receptor and its effects on the brain. However, the use of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine in lab experiments is limited by its potential for abuse and the difficulty of synthesizing the drug. Researchers must take precautions to ensure that the drug is used safely and responsibly.
未来方向
There are several future directions for research on (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine. One area of interest is the development of new drugs that target the 5-HT2A receptor, with the aim of producing safer and more effective hallucinogens. Another area of research is the development of new methods for synthesizing (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine and other phenethylamines, which could lead to new insights into the chemistry of these compounds. Finally, further studies are needed to better understand the biochemical and physiological effects of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine, as well as its potential for abuse and addiction.
合成方法
The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine involves several steps, including the reaction of 2C-I with 2-methoxy-5-methylbenzaldehyde to form an intermediate compound. This is then reacted with 1-naphthylmethylamine to produce the final product. The synthesis of (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine is complex and requires specialized knowledge and equipment, making it difficult for non-experts to produce.
科学研究应用
(2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine has been used in scientific research to study the 5-HT2A receptor and its role in hallucinogenic effects. One study found that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine had a higher affinity for the 5-HT2A receptor than other hallucinogenic compounds, such as LSD and psilocybin. This suggests that (2-methoxy-5-methylphenyl)(1-naphthylmethyl)amine may be a useful tool for studying the receptor and its effects on the brain.
属性
IUPAC Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO/c1-14-10-11-19(21-2)18(12-14)20-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJUZKCPIACDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-methyl-N-(naphthalen-1-ylmethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5729192.png)
![methyl 2-({[2-(2-methyl-3-furoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5729197.png)



![5-(4-chlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5729222.png)

![2,5-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5729242.png)





